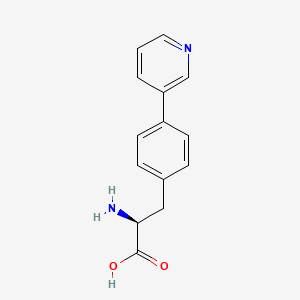

(S)-2-amino-3-(4-(pyridin-3-yl)phenyl)propanoic acid

Beschreibung

(S)-2-Amino-3-(4-(pyridin-3-yl)phenyl)propanoic acid is a non-natural aromatic amino acid derivative characterized by a phenyl ring substituted at the para position with a pyridin-3-yl group. Its structure combines the rigidity of a biphenyl system with the hydrogen-bonding capability of the pyridine nitrogen, making it a versatile scaffold in medicinal chemistry and chemical biology. The compound’s stereochemistry (S-configuration) is critical for interactions with chiral biological targets, such as enzymes or transporters.

Eigenschaften

Molekularformel |

C14H14N2O2 |

|---|---|

Molekulargewicht |

242.27 g/mol |

IUPAC-Name |

(2S)-2-amino-3-(4-pyridin-3-ylphenyl)propanoic acid |

InChI |

InChI=1S/C14H14N2O2/c15-13(14(17)18)8-10-3-5-11(6-4-10)12-2-1-7-16-9-12/h1-7,9,13H,8,15H2,(H,17,18)/t13-/m0/s1 |

InChI-Schlüssel |

HWAKOCNTLFYOFR-ZDUSSCGKSA-N |

Isomerische SMILES |

C1=CC(=CN=C1)C2=CC=C(C=C2)C[C@@H](C(=O)O)N |

Kanonische SMILES |

C1=CC(=CN=C1)C2=CC=C(C=C2)CC(C(=O)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (S)-2-Amino-3-(4-(Pyridin-3-yl)phenyl)propansäure umfasst in der Regel die folgenden Schritte:

Ausgangsstoffe: Die Synthese beginnt mit kommerziell erhältlichen Ausgangsstoffen wie 3-Brompyridin und 4-Brombenzaldehyd.

Bildung eines Zwischenprodukts: Der erste Schritt beinhaltet die Bildung einer Zwischenverbindung durch eine Suzuki-Kupplungsreaktion zwischen 3-Brompyridin und 4-Brombenzaldehyd in Gegenwart eines Palladiumkatalysators und einer Base.

Reduktion: Das Zwischenprodukt wird dann mit einem geeigneten Reduktionsmittel wie Natriumborhydrid reduziert, um den entsprechenden Alkohol zu erhalten.

Oxidation: Der Alkohol wird mit einem Oxidationsmittel wie Pyridiniumchlorchromat zum entsprechenden Aldehyd oxidiert.

Aldol-Kondensation: Der Aldehyd wird in Gegenwart einer Base einer Aldol-Kondensation mit Glycinethylester unterzogen, um das gewünschte Produkt zu bilden.

Hydrolyse: Der letzte Schritt beinhaltet die Hydrolyse des Esters, um (S)-2-Amino-3-(4-(Pyridin-3-yl)phenyl)propansäure zu ergeben.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für (S)-2-Amino-3-(4-(Pyridin-3-yl)phenyl)propansäure können ähnliche Synthesewege verwenden, sind aber für die Großproduktion optimiert. Dies beinhaltet die Verwendung von Durchflussreaktoren, automatisierten Systemen und effizienten Reinigungsverfahren, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(S)-2-Amino-3-(4-(Pyridin-3-yl)phenyl)propansäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in Alkohole oder Amine umwandeln.

Substitution: Die aromatischen Ringe in der Verbindung können elektrophile oder nucleophile Substitutionsreaktionen durchlaufen.

Kondensation: Die Verbindung kann an Kondensationsreaktionen teilnehmen, um größere Moleküle zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Halogenierungsmittel wie Brom oder Chlor und Nucleophile wie Amine oder Thiole.

Kondensation: Basen wie Natriumhydroxid oder Säuren wie Schwefelsäure.

Hauptprodukte

Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene Derivate von (S)-2-Amino-3-(4-(Pyridin-3-yl)phenyl)propansäure, wie z. B. Ketone, Alkohole, Amine und substituierte aromatische Verbindungen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (S)-2-Amino-3-(4-(Pyridin-3-yl)phenyl)propansäure beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann an diese Zielstrukturen binden und ihre Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem Ziel ab.

Wirkmechanismus

The mechanism of action of (S)-2-amino-3-(4-(pyridin-3-yl)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

(S)-2-Amino-3-(pyridin-3-yl)propanoic Acid (PyA, Compound 8 in )

- Key Differences :

(S)-2-Amino-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoic Acid ()

- Structure : Phenyl ring substituted with a propargyloxy group.

- Key Differences :

Melphalan ()

- Structure: Phenyl ring substituted with a bis(chloroethyl)amino group.

- Key Differences: DNA-alkylating agent with cytotoxic properties, unlike the non-alkylating pyridinyl group. Clinical Use: Anticancer drug for multiple myeloma and ovarian cancer. Toxicity: The chloroethyl group confers high reactivity but also systemic toxicity, limiting therapeutic windows .

Thiazole-Linked Derivatives ()

- Structure : Phenyl ring substituted with thiazole-based groups (e.g., 4-methyl-2-arylthiazole).

- Key Differences :

- Thiazole introduces sulfur-mediated hydrogen bonding and metabolic stability.

- Biological Activity: Exhibits antimycobacterial activity against M. tuberculosis H37Ra (MIC values: 1.5–12.5 µg/mL) without cytotoxicity in human cells.

- The pyridinyl group in the target compound may lack similar antimicrobial efficacy but could offer distinct target selectivity .

Physicochemical and Pharmacokinetic Properties

*Estimated LogP values based on substituent contributions.

- Lipophilicity : The target compound’s biphenyl-pyridine system balances moderate lipophilicity (LogP ~1.8), favoring membrane permeability compared to highly polar sulfophenyl derivatives (LogP ~-1.2) .

- Solubility : Sulfophenyl and propargyloxy derivatives exhibit higher aqueous solubility due to ionizable or polar groups, whereas the target compound’s pyridine may require pH adjustment for optimal solubility .

Target Selectivity

- KMH-233 (): A selective inhibitor of L-type amino acid transporter 1 (Lat1), with a bulky benzoimidazo-pyridine substituent critical for binding. The target compound’s smaller pyridinylphenyl group may lack similar transporter affinity but could interact with other targets like kinases or GPCRs .

- Thiazole Derivatives () : Antimycobacterial activity correlates with thiazole’s ability to disrupt cell wall synthesis. Pyridine’s lone pair electrons in the target compound may instead coordinate metal ions in enzymatic active sites .

Imaging and Diagnostics

- AcFET () : Fluorine-18 labeled analog used in tumor imaging. The pyridinyl group in the target compound could be radiolabeled (e.g., with C-11) for PET imaging, leveraging its aromatic stability .

Biologische Aktivität

(S)-2-amino-3-(4-(pyridin-3-yl)phenyl)propanoic acid, commonly referred to as a pyridine derivative, has garnered attention in scientific research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Chemical Formula : C14H14N2O2

- CAS Number : 32957-00-9

- Molecular Weight : 242.27 g/mol

The biological activity of (S)-2-amino-3-(4-(pyridin-3-yl)phenyl)propanoic acid can be attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that this compound may exhibit:

- Enzyme Inhibition : Potential inhibition of enzymes involved in neurotransmitter metabolism.

- Receptor Modulation : Interaction with neurotransmitter receptors, possibly influencing synaptic transmission.

Therapeutic Applications

Research indicates that (S)-2-amino-3-(4-(pyridin-3-yl)phenyl)propanoic acid may have several therapeutic applications:

- Neurological Disorders : Investigated for its neuroprotective effects and potential use in treating conditions such as Alzheimer's disease.

- Antimicrobial Activity : Exhibits antibacterial properties against various bacterial strains.

- Anti-inflammatory Effects : Preliminary data suggest it may reduce inflammation markers.

Antimicrobial Activity

The compound has been tested for its antimicrobial properties against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.020 |

| Pseudomonas aeruginosa | 0.030 |

These results suggest that (S)-2-amino-3-(4-(pyridin-3-yl)phenyl)propanoic acid may serve as a potential candidate for developing new antimicrobial agents.

Case Studies

- Neuroprotective Effects : A study conducted on animal models demonstrated that administration of the compound led to significant improvements in cognitive function and reduced neurodegeneration markers, suggesting its potential in neuroprotection.

- Inflammation Reduction : In vitro studies showed that the compound significantly decreased the production of pro-inflammatory cytokines in activated macrophages, indicating anti-inflammatory properties.

Research Findings

Recent literature has highlighted several findings regarding the compound's biological activities:

- A study published in MDPI noted the compound's role in modulating enzyme activity related to neurotransmitter synthesis, which could impact mood and cognitive functions .

- Another investigation revealed its antibacterial efficacy against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.